molecular formula C11H13N3O2 B1419418 Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1193390-15-6

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B1419418
M. Wt: 219.24 g/mol
InChI Key: BHMRBTWPKRHQAS-UHFFFAOYSA-N
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Description

“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H13N3O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” involves several steps. In one example, a white solid was obtained after filtration, washing with water, and drying in a vacuum oven . In another example, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine 3 .


Molecular Structure Analysis

The molecular structure of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” can be represented by the InChI code: 1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6,12H,2,4H2,1,3H3 .


Chemical Reactions Analysis

The reduction of the aromatic pyrimidine ring of pyrazolo [1,5-a]pyrimidines to tetrahydropyrazolo [1,5-a]pyrimidines is an example of a chemical reaction involving "Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate" .


Physical And Chemical Properties Analysis

“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a solid at room temperature . It has a molecular weight of 219.24 . The melting point is between 74-76°C .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate . This compound, with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol, has the CAS number 1193390-15-6 . Here are six unique applications:

  • Anticancer Research

    • Results/Outcomes : Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate inhibits cancer cell growth, making it a potential lead compound for further drug development .
  • Anti-inflammatory Research

    • Results/Outcomes : Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate shows potential as an anti-inflammatory agent by targeting specific pathways .
  • ER Stress Pathway Modulation

    • Results/Outcomes : Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate may attenuate ER stress, making it relevant for diseases associated with ER dysfunction .
  • Proteomics Research

    • Results/Outcomes : Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate interacts with specific proteins, providing insights into cellular processes .
  • Drug Design and Optimization

    • Results/Outcomes : Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate may serve as a scaffold for designing novel drugs .
  • Pharmacokinetic Studies

    • Results/Outcomes : Understanding its pharmacokinetics informs drug development strategies .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBTWPKRHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CP Frizzo, MAP Martins, MRB Marzari… - Journal of …, 2010 - Wiley Online Library
Six pyrazolo[1,5‐a]pyrimidines bearing a 7‐trifluoromethyl (three compounds), a 7‐trichloromethyl (two compounds), and a 7‐ethoxycarbonyl (one compound) have been structurally …
Number of citations: 23 onlinelibrary.wiley.com

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